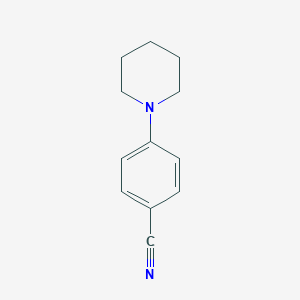

4-Piperidin-1-ylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354218 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-85-9 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-1-ylbenzonitrile is a chemical compound featuring a piperidine ring attached to a benzonitrile moiety at the para position. This molecule serves as a versatile building block in medicinal chemistry and materials science. Its structural components, the piperidine heterocycle and the benzonitrile group, are prevalent in a wide range of biologically active compounds, making it a subject of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical Properties

This compound, with the CAS Number 1204-85-9, is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂ | - |

| Molecular Weight | 186.25 g/mol | - |

| Melting Point | 51 - 53 °C | |

| Boiling Point | 349.9 °C at 760 mmHg | |

| Density | 1.09 ± 0.1 g/cm³ | |

| Appearance | Solid | |

| Solubility | Soluble in polar organic solvents. |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a 4-halobenzonitrile, such as 4-fluorobenzonitrile, with piperidine in the presence of a base and a polar aprotic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorobenzonitrile

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a suitable volume of dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120 °C and stir for 6-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons on the piperidine ring and the benzonitrile moiety. The aromatic protons would appear as two doublets in the aromatic region (around δ 6.9 and 7.5 ppm). The protons on the piperidine ring would show signals in the aliphatic region, with the protons alpha to the nitrogen appearing more downfield (around δ 3.3 ppm) compared to the other piperidine protons (around δ 1.6-1.7 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in the molecule. The nitrile carbon would appear around δ 119 ppm, and the quaternary carbon of the benzonitrile ring attached to the nitrile group would be observed around δ 100 ppm. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 120-155 ppm). The piperidine carbons would show signals in the aliphatic region, with the carbons alpha to the nitrogen appearing around δ 50 ppm and the other carbons at higher field (around δ 24-26 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1475 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (186.25 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the bond between the piperidine and the benzonitrile moiety.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the piperidine and benzonitrile scaffolds are present in numerous compounds with known pharmacological activities. Derivatives of piperidine are known to interact with various receptors in the central nervous system, including sigma, dopamine, and serotonin receptors.

For instance, many ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, contain a piperidine moiety. The interaction of such ligands with their receptors can initiate a cascade of intracellular signaling events. A generalized GPCR signaling pathway is depicted below. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP). These second messengers, in turn, activate downstream protein kinases, which phosphorylate target proteins, ultimately leading to a cellular response.

Given the structural similarity of this compound to known CNS-active compounds, it is a candidate for investigation as a modulator of such signaling pathways. Further research is required to elucidate its specific biological targets and pharmacological effects.

Caption: Generalized GPCR signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. While its specific biological activities are yet to be fully explored, its structural motifs suggest potential for interaction with CNS receptors, making it a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

Technical Guide: Physical Characteristics of 4-Piperidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Piperidin-1-ylbenzonitrile, a key intermediate in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing detailed data and experimental protocols.

Chemical Identity

-

IUPAC Name: 4-(Piperidin-1-yl)benzonitrile

-

CAS Number: 1204-85-9

-

Molecular Formula: C₁₂H₁₄N₂

-

Molecular Weight: 186.26 g/mol

-

Chemical Structure:

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Physical Form | Solid | At room temperature. |

| Melting Point | 69-72 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water. | The piperidine moiety contributes to some polarity, while the benzonitrile group is nonpolar. |

| Purity | ≥95% | Commercially available purity. |

Spectral Data

The following tables present the characteristic spectral data for this compound, crucial for its identification and characterization.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic protons ortho to -CN |

| ~6.9 | d | 2H | Aromatic protons ortho to piperidine |

| ~3.3 | t | 4H | Piperidine protons adjacent to N |

| ~1.7 | m | 6H | Remaining piperidine protons |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~153 | Quaternary aromatic carbon attached to piperidine |

| ~133 | Aromatic CH ortho to -CN |

| ~120 | Quaternary aromatic carbon of the nitrile group |

| ~119 | Aromatic CH ortho to piperidine |

| ~100 | Quaternary aromatic carbon attached to -CN |

| ~50 | Piperidine carbons adjacent to N |

| ~25 | Piperidine carbon para to N |

| ~24 | Piperidine carbons meta to N |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong | C≡N (nitrile) stretch |

| ~1600, ~1520 | Medium-Strong | C=C aromatic ring stretches |

| ~1240 | Strong | C-N stretch |

| ~2930, ~2850 | Medium | C-H (aliphatic) stretches |

| ~3050 | Weak | C-H (aromatic) stretch |

Mass Spectrometry

-

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion) |

| 185 | [M-H]⁺ |

| 157 | [M-C₂H₅]⁺ |

| 130 | [M-C₄H₈]⁺ |

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

4-Fluorobenzonitrile or 4-Chlorobenzonitrile

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C/minute for a preliminary determination.

-

Observe the approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/minute) starting from about 10 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the sample.

NMR Sample Preparation

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound and place it in a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to the vial.

-

Gently vortex the vial to dissolve the solid completely.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

4-Piperidin-1-ylbenzonitrile melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-ylbenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound (CAS No. 1204-85-9), complete with experimental protocols for their determination.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical substances. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Melting Point | 51 - 53 °C | [1] |

| Boiling Point | 349.9 ± 25.0 °C (Predicted) | [2] |

| Boiling Point | No information available | [1] |

Note: The provided boiling point is a predicted value and should be confirmed by experimental analysis. One source explicitly states that no information is available for the boiling point.

Experimental Protocols

Accurate and reproducible data rely on standardized experimental procedures. The following sections detail the methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A small amount of the sample is ground to a fine powder using a mortar and pestle.[3]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[4] The sample should be packed to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4][5]

-

Initial Rapid Determination (Optional but Recommended): A preliminary rapid heating can be performed to get an approximate melting range.

-

Accurate Determination: For an accurate measurement, the apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For determining the boiling point of a small quantity of liquid (or a melted solid), the Thiele tube method is often employed.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample (melted this compound) is placed into a small test tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[6][7]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then clamped and immersed in the Thiele tube containing mineral oil, making sure the heating oil level is above the sample level.[6][7]

-

Heating: The side arm of the Thiele tube is gently heated.[6] The shape of the tube allows for convection currents to maintain a uniform temperature in the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[6][7]

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[6] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the melting and boiling points of a chemical compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. fishersci.com [fishersci.com]

- 2. 1204-85-9,4-(Piperidin-1-yl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-Piperidin-1-ylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Piperidin-1-ylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its isomer, 2-Piperidin-1-ylbenzonitrile, and related parent structures to provide a comprehensive analytical profile. This information is crucial for the characterization, quality control, and mechanistic studies of this compound and its analogues in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for isomers and parent compounds of this compound. These data points serve as a reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.

Table 1: ¹³C NMR Data for 2-Piperidin-1-ylbenzonitrile

| Chemical Shift (ppm) | Assignment (Tentative) |

| 155.0 | Aromatic C-N |

| 134.1 | Aromatic C-H |

| 133.5 | Aromatic C-H |

| 122.2 | Aromatic C-H |

| 118.9 | Cyano C |

| 118.0 | Aromatic C-H |

| 111.9 | Aromatic C-CN |

| 52.4 | Piperidine C-N (α) |

| 26.5 | Piperidine C (β) |

| 24.3 | Piperidine C (γ) |

Data sourced from PubChem for 2-Piperidin-1-ylbenzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorptions for 2-Piperidin-1-ylbenzonitrile and Related Compounds [1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2220-2230 | C≡N Stretch | Nitrile |

| ~2930-2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~3050-3020 | C-H Stretch | Aromatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl-Amine |

Data is a composite based on typical values and data for 2-Piperidin-1-ylbenzonitrile and parent structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for 2-Piperidin-1-ylbenzonitrile [1]

| m/z | Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 103 | [C₇H₅N]⁺ (Benzonitrile fragment) |

Data sourced from a GC-MS analysis of 2-Piperidin-1-ylbenzonitrile available on PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] The sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio (m/z) of the ions produced.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound and related compounds. While direct experimental data for the title compound is sparse, the provided information for its isomer and parent structures offers valuable insights for its analytical characterization.

References

An In-depth Technical Guide on the Crystal Structure of 4-Piperidin-1-ylbenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-piperidin-1-ylbenzonitrile derivatives, a class of compounds with significant potential in drug discovery. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and explores their interactions with biological targets and associated signaling pathways.

Introduction

This compound derivatives are a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Their structural features, particularly the piperidine and benzonitrile moieties, allow for diverse substitutions, leading to compounds with tailored pharmacological profiles. Understanding the three-dimensional arrangement of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating their structure-activity relationships (SAR). This guide delves into the crystallographic details of key derivatives, offering insights for researchers in the field.

Crystal Structure Analysis of Key Derivatives

The crystal structures of several this compound derivatives have been determined, revealing important conformational features and intermolecular interactions. This section presents the crystallographic data for representative compounds in a structured tabular format for ease of comparison.

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

This derivative serves as a key intermediate for the synthesis of potential anticancer and anti-malarial agents.[1] The crystal structure reveals that both piperidine rings adopt a stable chair conformation.[1]

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃ |

| Molecular Weight | 269.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.090 (2) Å |

| b | 11.100 (2) Å |

| c | 13.446 (3) Å |

| α | 90° |

| β | 100.72 (3)° |

| γ | 90° |

| Volume | 1479.7 (5) ų |

| Z | 4 |

Table 1: Crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1]

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[2] The crystal structure of this inhibitor in complex with LSD1 reveals its binding mode in the enzyme's active site.[2] The piperidine ring is situated in a negatively charged pocket, forming hydrogen bonds with Asn540 and Asp555.[2] The 4-methylphenyl group occupies a hydrophobic pocket, and the 4-cyanophenyl group interacts with the catalytically important residue Lys661.[2]

(Note: Detailed unit cell parameters for the co-crystal structure are not provided in the search results.)

4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile

The crystal structure of this derivative, obtained from a three-component condensation reaction, shows the piperidine ring in a chair conformation.[3] The dihedral angle between the naphthalene and benzene rings is 75.31 (4)°.[3] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, forming centrosymmetric dimers, and an intramolecular O—H···N hydrogen bond is also present.[3]

(Note: Detailed unit cell parameters are not provided in the search results.)

Experimental Protocols

The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality crystals for X-ray diffraction analysis.

Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

This compound was synthesized by heating a solution of 1-(piperidin-4-yl)piperidine and 4-fluorobenzonitrile in dimethyl sulfoxide (DMSO) under reflux for 3 hours. After the reaction, water was added, and the product was extracted with dichloromethane. A red crystalline powder was obtained after solvent removal, and single crystals were grown by recrystallization from a methanol solution over 5 days.[1]

Crystallization and X-ray Data Collection for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

A suitable single crystal was selected for X-ray diffraction analysis. Data collection was performed on a Rigaku Saturn CCD area-detector diffractometer using Mo Kα radiation. A multi-scan absorption correction was applied to the collected data.[1]

| Parameter | Value |

| Diffractometer | Rigaku Saturn CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 113 K |

| Absorption Correction | Multi-scan |

| Measured Reflections | 11970 |

| Independent Reflections | 3500 |

| R_int | 0.032 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.111 |

| Goodness-of-fit (S) | 1.12 |

Table 2: Data collection and refinement details for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1]

Biological Activity and Signaling Pathways

This compound derivatives have been shown to interact with various biological targets, leading to the modulation of key signaling pathways implicated in disease.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

As previously mentioned, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is a potent LSD1 inhibitor.[2] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is associated with several types of cancer. By inhibiting LSD1, this derivative can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.

Figure 1: Inhibition of the LSD1 signaling pathway.

Modulation of the Hedgehog Signaling Pathway

A novel indole derivative containing a piperidine moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to certain cancers. This compound acts by repressing the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway.[4]

Figure 2: Inhibition of the Hedgehog signaling pathway.

Conclusion

The study of the crystal structure of this compound derivatives provides invaluable information for the design of novel therapeutic agents. The detailed structural data, combined with an understanding of their synthesis and biological activities, offers a solid foundation for further drug development efforts. The examples presented in this guide highlight the potential of this chemical scaffold to target a range of diseases, from cancer to parasitic infections. Future work should focus on expanding the library of crystallographically characterized derivatives and further exploring their interactions with a wider array of biological targets to unlock their full therapeutic potential.

References

- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-[(2-Hydr-oxy-1-naphth-yl)(piperidin-1-yl)meth-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Piperidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Piperidin-1-ylbenzonitrile. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates qualitative data from structurally related compounds and outlines detailed, adaptable experimental protocols for determining these crucial physicochemical properties.

Introduction

This compound is a chemical compound featuring a piperidine ring attached to a benzonitrile group. The piperidine moiety is a common scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, while the benzonitrile group can participate in various chemical reactions, including covalent binding to protein residues.[1] An understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, influencing formulation, storage, and biological activity.

Solubility Profile

Table 1: Predicted and Observed Solubility of this compound and Related Compounds

| Compound Name | Structure | Solvent Type | Predicted/Observed Solubility | Reference |

| This compound | C₁₂H₁₄N₂ | Polar Aprotic (e.g., DMSO, DMF) | Predicted: Soluble | N/A |

| Nonpolar (e.g., Hexane) | Predicted: Poorly Soluble | N/A | ||

| 4-(Piperidin-4-YL)benzonitrile hydrochloride | C₁₂H₁₅ClN₂ | Water | Highly Soluble | [2] |

| 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile | C₁₃H₁₆N₂O₂S | Polar Aprotic (e.g., DMSO, DMF) | Moderately Soluble | [1] |

| Water | Poorly Soluble | [1] | ||

| 4-(1-Piperazinyl)benzonitrile | C₁₁H₁₃N₃ | Polar Organic Solvents | Soluble | [3] |

| Piperidine | C₅H₁₁N | Water, Alcohols, Ethers, Chloroform | Highly Soluble/Miscible | [4] |

| Nonpolar (e.g., Hexane) | Limited Solubility | [4] |

Stability Profile and Degradation Pathways

The stability of this compound is critical for its handling, storage, and therapeutic efficacy. While specific stability data is scarce, the chemical structure suggests potential degradation pathways. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide. The piperidine ring itself is generally stable but can be subject to oxidation.

A stability study on a related piperidine-containing anti-cancer drug, CLEFMA, indicated that the compound was most stable at a neutral pH and was sensitive to hydrolytic cleavage.[5][6][7] Another analog, 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile, is noted to be susceptible to hydrolysis under strongly acidic or basic conditions due to its sulfonamide linkage.[1]

Table 2: Predicted Stability of this compound Under Various Stress Conditions

| Stress Condition | Potential Degradation Pathway | Expected Stability |

| Acidic pH | Hydrolysis of the nitrile group | Potentially unstable |

| Neutral pH | - | Expected to be most stable |

| Basic pH | Hydrolysis of the nitrile group | Potentially unstable |

| Oxidation (e.g., H₂O₂) | Oxidation of the piperidine ring (N-oxide formation) | Potentially unstable |

| High Temperature | Thermal decomposition | Dependent on temperature and duration |

| Photolysis (UV/Vis light) | Photochemical degradation | To be determined experimentally |

The microbial degradation of benzonitrile, the core aromatic moiety, is known to proceed via two main enzymatic pathways: a nitrilase pathway that directly converts the nitrile to a benzoate and ammonia, and a nitrile hydratase/amidase pathway.[8]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to quantitatively determine the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of an organic compound involves a series of tests in different solvents.[9][10][11]

Methodology:

-

Water Solubility Test :

-

Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]

-

Observe if the compound dissolves completely.

-

If soluble, test the pH of the solution with litmus or pH paper to determine if the compound is acidic or basic.[11]

-

-

Acid/Base Solubility Tests (if water-insoluble) :

-

Separately test the solubility of the compound in 5% NaOH, 5% NaHCO₃, and 5% HCl aqueous solutions using the same procedure as the water solubility test.[10]

-

Solubility in 5% NaOH suggests a weak acid.

-

Solubility in 5% NaHCO₃ suggests a strong acid.

-

Solubility in 5% HCl indicates an organic base, which is expected for this compound due to the piperidine nitrogen.[10]

-

-

Organic Solvent Solubility :

-

Qualitative assessment can be performed by adding a small amount of the compound to test tubes containing various organic solvents (e.g., DMSO, DMF, ethanol, acetone, dichloromethane, hexane) and observing dissolution.

-

For quantitative analysis, a saturated solution can be prepared, equilibrated, and the concentration of the dissolved compound measured using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Caption: General workflow for determining the solubility class of an organic compound.

Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5]

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water). A validated stability-indicating analytical method, typically HPLC with UV or MS detection, is required to separate and quantify the parent compound from its degradants.[5][6]

-

Acid Hydrolysis :

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[12]

-

Keep the solution at 60°C for a defined period (e.g., 24 hours), taking samples at various time points (e.g., 2, 4, 8, 24 hours).[12]

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze.[12]

-

If no degradation is observed, repeat with 1 M HCl.[12]

-

-

Base Hydrolysis :

-

Oxidative Degradation :

-

Thermal Degradation :

-

Photostability :

Caption: Workflow for conducting forced degradation (stress stability) studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited, a qualitative assessment based on its structural components and related compounds suggests it is likely soluble in polar organic solvents and most stable at a neutral pH. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters definitively. Such data is indispensable for advancing the development of this compound as a potential therapeutic agent or chemical intermediate, ensuring its quality, efficacy, and safety.

References

- 1. 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile (1029603-11-9) for sale [vulcanchem.com]

- 2. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]

- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

4-Piperidin-1-ylbenzonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Piperidin-1-ylbenzonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its derivatives have been investigated for their utility in oncology, neuropharmacology, and immunology, exhibiting activities as potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its analogues. A particular focus is placed on their role as inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. When coupled with a benzonitrile moiety, it forms the this compound scaffold, a structure that has proven to be a fertile ground for the development of novel therapeutics. The chemical versatility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of derivatives with high potency and selectivity for a range of biological targets. These targets include, but are not limited to, enzymes such as Lysine-Specific Demethylase 1 (LSD1) in oncology, receptors like the P2X3 and NMDA receptors in pain and neurodegenerative disorders, and intracellular signaling complexes like the NLRP3 inflammasome in inflammatory diseases. This guide will delve into the technical details of this promising chemical scaffold.

Chemical Properties and Synthesis

The this compound scaffold is typically synthesized through nucleophilic aromatic substitution or reductive amination strategies.

General Synthesis Routes

-

Nucleophilic Aromatic Substitution: A common method involves the reaction of a piperidine derivative with an activated fluorobenzonitrile, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reductive Amination: This approach involves the condensation of a 4-cyanobenzaldehyde with a piperidine derivative, followed by reduction of the resulting imine.

Example Synthesis Protocol: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

A specific example is the synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which serves as a key intermediate for anticancer and anti-malarial agents.[1]

Materials:

-

1-(Piperidin-4-yl)piperidine

-

4-Fluorobenzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Methanol

Procedure:

-

A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in DMSO is prepared.

-

The solution is heated to reflux for 3 hours.

-

After cooling, 50 ml of water is added to the reaction mixture.

-

The mixture is extracted with dichloromethane.

-

The organic solvent is removed under reduced pressure to yield a red crystalline powder.

-

Single crystals can be obtained by recrystallization from a methanol solution over 5 days.[1]

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown a wide array of biological activities.

Inhibition of the NLRP3 Inflammasome

A significant area of research for this scaffold is in the development of inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Its dysregulation is implicated in a host of inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) binding to Toll-like receptors (TLRs) initiate the NF-κB signaling pathway. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis.

Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a class of compounds based on the this compound scaffold, have been identified as potent NLRP3 inhibitors.

| Compound ID | Assay | Cell Line | Stimulus | IC50 / % Inhibition |

| 1 | Pyroptosis (LDH release) | THP-1 (PMA-differentiated) | LPS/ATP | 24.9 ± 6.3% inhibition at 10 µM |

| 1 | IL-1β Release (ELISA) | THP-1 (PMA-differentiated) | LPS/ATP | 19.4 ± 0.4% inhibition at 10 µM |

| 1 | NLRP3 ATPase Activity | Recombinant human NLRP3 | - | Inhibition observed |

a) In Vitro Inhibition of IL-1β Release in THP-1 Cells

This protocol outlines the procedure for assessing the inhibitory effect of test compounds on IL-1β release from differentiated THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol-12-myristate-13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Human IL-1β ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at a suitable density.

-

Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prime the cells with 10 µg/mL LPS for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Pre-incubate the cells with the test compound at the desired concentration for 1 hour.

-

Stimulate the NLRP3 inflammasome by adding 5 mM ATP.

-

After the appropriate incubation time, collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

b) Pyroptosis Assay (LDH Release)

Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.

Materials:

-

Differentiated and primed THP-1 cells (as described above)

-

Test compound

-

ATP

-

LDH cytotoxicity assay kit

Procedure:

-

Follow steps 1-6 of the IL-1β release assay protocol.

-

After stimulation with ATP, centrifuge the 96-well plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant to a new plate.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents. One of the key targets in this area is Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a role in tumorigenesis. Inhibition of LSD1 by piperidine-containing compounds has shown promise in preclinical studies.

Neuropharmacological Applications

The this compound scaffold is also present in molecules with activity in the central nervous system. Derivatives have been explored as subtype-selective NMDA receptor ligands, with potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains, indicating their potential for development as novel anti-infective agents.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with particularly compelling data in the field of inflammation through the inhibition of the NLRP3 inflammasome. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this important class of compounds.

Future research should focus on:

-

Lead Optimization: Further SAR studies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of disease.

-

Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets and pathways they modulate.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of these compounds.

By continuing to explore the chemical space around the this compound core, the scientific community is well-positioned to develop novel and effective treatments for a range of unmet medical needs.

References

The Versatile Scaffold of 4-Piperidin-1-ylbenzonitrile: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidin-1-ylbenzonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a basic piperidine nitrogen for salt formation and hydrogen bonding, a rigid benzonitrile group for aromatic interactions, and multiple sites for chemical modification, have made it a focal point in the quest for novel drugs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their roles as anticancer, antimicrobial, and neuroprotective agents.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives is primarily achieved through nucleophilic aromatic substitution. A common and efficient method involves the reaction of a piperidine derivative with an activated fluorobenzonitrile, typically in the presence of a base and a polar aprotic solvent.

General Experimental Protocol: Synthesis of 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile

A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) is heated to reflux for 3 hours.[1] Following the reaction, water (50 ml) is added to the mixture, which is then extracted with dichloromethane (CH2Cl2).[1] The organic solvent is subsequently removed under reduced pressure to yield a crude product. Recrystallization from a suitable solvent, such as methanol, affords the purified crystalline product.[1]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their activity as kinase inhibitors and their ability to modulate key signaling pathways involved in tumor progression.

Kinase Inhibition

The this compound moiety is a key structural component in the development of various kinase inhibitors.[2] These compounds often target the ATP-binding site of kinases, with the benzonitrile group engaging in crucial interactions within the hydrophobic pocket.

Modulation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway.[3][4] Under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] The activation of this pathway by specific benzamide derivatives can induce the expression of downstream targets like p21, leading to apoptosis in cancer cells.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy, and piperidine-containing compounds have been investigated as inhibitors of this pathway.[5] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[5] Specific derivatives can interfere with key components of this pathway, such as the Smoothened (SMO) receptor, leading to the downregulation of Gli1 expression and subsequent inhibition of tumor growth.[5]

Cytotoxicity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetramethylpiperidine-substituted phenazine (B3962) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.36 (mean) | [6] |

| Tetramethylpiperidine-substituted phenazine (B4126) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.47 (mean) | [6] |

| Tetramethylpiperidine-substituted phenazine (B4125) | Esophageal (WHCO3), Hepatocellular (PLC, HepG2), Colon (CaCo2, COLO 320DM, HT29) | 0.48 (mean) | [6] |

| Piperidine Derivative 20a | Prostate (DU145) | 4.9 | [7] |

| Piperidine Derivative 21a | Prostate (DU145) | 5.5 | [7] |

| Piperidine Derivative 22a | Prostate (DU145) | 4.0 | [7] |

| Cinnamic acid derivative with piperidine 1 | Colon (HCT116) | 22.4 | [8] |

| Cinnamic acid derivative with piperidine 2 | Colon (HCT116) | 0.34 | [8] |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | Hepatocellular (HUH7) | 4.64 | [9] |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | Hepatocellular (FOCUS) | 4.15 | [9] |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | Hepatocellular (HEPG2) | 7.22 | [9] |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | Breast (MCF7) | 6.09 | [9] |

| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) | Breast (T47D) | 0.31 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of growth medium.[10] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound in triplicate. Include appropriate controls (e.g., vehicle control, positive control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-2 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540-595 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. The sulfonamide moiety, in particular, is known to interfere with folate biosynthesis in bacteria, providing a mechanism for antibacterial activity.[11]

Antimicrobial Activity Data

The antimicrobial efficacy of piperidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Piperidine | Vibrio cholerae Inaba | 2000-6000 | [12][13] |

| Piperidine | Vibrio parahaemolyticus TX 2103 | 2000-6000 | [12][13] |

| Piperidine | Vibrio parahaemolyticus O3:K6 | 2000-6000 | [12][13] |

| Piperidine | Vibrio furnisii (UIR16A2) | 2000-6000 | [12][13] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[14]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[14]

-

Disk Application: Aseptically place paper disks impregnated with the test compound onto the agar surface.[14]

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[14]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[14]

Applications in Neurodegenerative Diseases

The piperidine moiety is a common feature in drugs targeting the central nervous system.[11] Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are varied and can include the inhibition of enzymes like acetylcholinesterase and the modulation of neurotransmitter receptors.[15] Further research is ongoing to fully elucidate the therapeutic potential of this class of compounds for neurological conditions.

Conclusion

The this compound scaffold represents a highly valuable and adaptable platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with significant promise in the fields of oncology, infectious diseases, and neurology. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued importance in the development of next-generation therapeutic agents. This guide has provided a comprehensive overview of the current state of research, including key synthetic methodologies, biological evaluation protocols, and quantitative activity data, to aid researchers in harnessing the full potential of this remarkable chemical entity.

References

- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]

- 3. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchtweet.com [researchtweet.com]

- 11. 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile (1029603-11-9) for sale [vulcanchem.com]

- 12. Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. microbenotes.com [microbenotes.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Discovery and Development of Novel 4-Piperidin-1-ylbenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to participate in key intermolecular interactions make it an invaluable component in the design of novel therapeutics. This guide delves into a specific, highly promising class of piperidine-containing compounds: 4-piperidin-1-ylbenzonitrile derivatives. These molecules have garnered significant attention for their diverse pharmacological activities, ranging from potent anticancer and antimicrobial effects to applications in neurodegenerative diseases.[2]

This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. It is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, fostering a deeper understanding of this important chemical space.

Synthetic Pathways to this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives can be approached through several strategic routes, primarily centered around the formation of the crucial C-N bond between the piperidine ring and the benzonitrile moiety. The choice of synthetic strategy often depends on the desired substitution patterns on both rings.

Nucleophilic Aromatic Substitution: A Versatile and Direct Method

A common and effective method for synthesizing the core structure is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from the 4-position of the benzonitrile ring by the nitrogen of a piperidine derivative.

A key intermediate, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, which has been identified as a precursor for potential anticancer and antimalarial agents, can be synthesized via this route.[3]

Experimental Protocol: Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile [3]

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO).

-

Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.

-

Step 3: Work-up. After cooling to room temperature, add water (50 ml) to the reaction mixture to precipitate the product and dissolve the DMSO.

-

Step 4: Extraction. Extract the aqueous mixture with dichloromethane (CH2Cl2). The organic layer will contain the desired product.

-

Step 5: Isolation and Purification. Remove the solvent under reduced pressure to yield a red crystalline powder. Recrystallize the crude product from methanol over 5 days to obtain single crystals of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile.

Mannich Reaction for Piperidin-4-one Precursors

The Mannich reaction is a powerful tool for the synthesis of piperidin-4-one derivatives, which can serve as versatile intermediates for further elaboration into this compound analogues.[4][5] This one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone.

Experimental Protocol: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [4]

-

Step 1: Condensation. In a suitable solvent such as ethanol, combine ethyl methyl ketone, benzaldehyde or a substituted aromatic aldehyde, and ammonium acetate.

-

Step 2: Reaction. The reaction proceeds through the formation of an iminium ion from the aldehyde and ammonium acetate, which is then attacked by the enolate of ethyl methyl ketone, followed by intramolecular cyclization to form the piperidin-4-one ring.

-

Step 3: Isolation. The resulting 2,6-diaryl-3-methyl-4-piperidone can be isolated and purified by standard techniques such as recrystallization. These intermediates can then be further modified, for example, by reductive amination with a 4-aminobenzonitrile derivative.

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] These compounds have been shown to exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway as a key mechanism of action for the anticancer effects of these derivatives. This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in promoting cell growth, proliferation, and survival.

Several 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities with the this compound core, have been identified as potent Akt inhibitors with IC50 values in the nanomolar range.[6] For instance, compounds 5q and 5t demonstrated significant Akt1 inhibitory potency with IC50 values of 18.0 and 21.3 nM, respectively, and exhibited desirable antiproliferative effects against prostate cancer cell lines.[6]

The inhibition of Akt prevents the phosphorylation of its downstream substrates, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound Derivatives

Caption: PI3K/Akt/mTOR pathway inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic structural modifications of the this compound scaffold are crucial for optimizing anticancer potency and selectivity. While a comprehensive quantitative SAR for a single, focused series of these specific derivatives is still emerging, preliminary studies on related piperidine-containing compounds offer valuable insights.

For instance, in a series of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, the nature of the substituents on the aryl and acyl groups significantly influenced their analgesic and anesthetic properties, highlighting the sensitivity of the piperidine scaffold to structural changes.[7] In the context of anticancer activity, the cytotoxic effects of piperidine derivatives have been shown to vary significantly based on the side groups attached to the piperidine ring. For example, a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride exhibited an IC50 value of 32.43 µM against A549 lung cancer cells.[8]

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 1-benzyl-1-(...)-piperidin-1-ium chloride | A549 (Lung) | 32.43 | [8] |

| Piperine | HCT-8 (Colon) | 66.0 | [8] |

| Piperine | B16 (Melanoma) | 69.9 | [8] |

| Compound 5q (Akt1 inhibitor) | LNCaP (Prostate) | N/A (Potent) | [6] |

| Compound 5t (Akt1 inhibitor) | PC-3 (Prostate) | N/A (Potent) | [6] |

Note: The data presented is for a range of piperidine derivatives to illustrate the potential of the scaffold. A focused SAR table for this compound derivatives requires further dedicated studies.

Antimicrobial and Antifungal Potential: A New Frontier

Beyond their anticancer properties, this compound and related piperidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[4][9][10] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action, and this chemical class represents a promising avenue of investigation.

Broad-Spectrum Activity

Studies have shown that various piperidine derivatives exhibit activity against a range of bacterial and fungal strains. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, and for antifungal activity against several fungal species including Candida albicans.[4] Many of these compounds displayed good activity when compared to the standard drug ampicillin.[4]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of piperidine derivatives is highly dependent on their substitution patterns. In the study of 2,6-diaryl-3-methyl-4-piperidones, the introduction of a thiosemicarbazone moiety at the 4-position significantly enhanced the antifungal activity compared to the parent piperidin-4-one.[4] This suggests that modifications at this position are critical for antifungal efficacy.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Piperidin-4-one Derivatives [4]

| Compound | S. aureus | B. subtilis | E. coli | C. albicans |

| 1a | 12.5 | 25 | 25 | 50 |

| 2a | 25 | 25 | 50 | >100 |

| 3a | 25 | 50 | 50 | >100 |

| 4a | 12.5 | 25 | 25 | 50 |

| 5a | 25 | 50 | 50 | 100 |

| 6a | 50 | 50 | 100 | >100 |

| Ampicillin | 10 | 10 | 10 | - |

| Terbinafine | - | - | - | 12.5 |

Note: 'a' series denotes the piperidin-4-one core. The corresponding 'b' series (thiosemicarbazones) showed significantly enhanced antifungal activity (data not shown for brevity, refer to source).[4]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. The synthetic accessibility of these molecules, coupled with their diverse biological activities, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns are needed to build more comprehensive SAR models.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.

-

Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-like properties.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-(Piperidin-4-YL)benzonitrile hydrochloride (EVT-356688) | 162997-34-4 [evitachem.com]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nwmedj.org [nwmedj.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Piperidin-1-ylbenzonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-piperidin-1-ylbenzonitrile and its analogs, key intermediates in the development of novel therapeutics. This document outlines two primary synthetic methodologies: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. Furthermore, it delves into the significant pharmacological applications of these compounds, supported by experimental protocols for biological evaluation and visual representations of the key signaling pathways they modulate.

Data Presentation: Synthesis of this compound Analogs

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its analogs via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.

Table 1: Nucleophilic Aromatic Substitution

| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzonitrile | Piperidine | DMSO | Reflux | 3 | Not specified | [1] |

| 4-Bromobenzonitrile | Piperidine | DMF | Elevated | Not specified | Not specified | [2] |

| 4-Fluorobenzonitrile | 1-(Piperidin-4-yl)piperidine | DMSO | Reflux | 3 | Not specified | [1] |

| 4-Fluorobenzonitrile | 4-Hydroxypiperidine | Not specified | Not specified | Not specified | Not specified | [3] |

Table 2: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.25 | 43 | [4] |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.33 | 93 | [4] |

| 4-Bromotoluene | N-Methylbenzylamine | (NHC)Pd(allyl)Cl (Not specified) | Not applicable | Not specified | Not specified | Not specified | 0.08 | 83 | [4] |

| Aryl Bromide | Anilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Not specified | 100 (MW) | 0.17 | Good to Excellent | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile via Nucleophilic Aromatic Substitution[1]

This protocol describes the synthesis of a key analog of this compound.

Materials:

-

1-(Piperidin-4-yl)piperidine (4.37 g, 0.01 mol)

-

4-Fluorobenzonitrile (1.21 g, 0.01 mol)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Methanol

Procedure:

-

A solution of 1-(piperidin-4-yl)piperidine and 4-fluorobenzonitrile in DMSO is prepared.

-

The solution is heated to reflux for 3 hours.

-

After cooling, 50 ml of water is added to the reaction mixture.

-

The mixture is extracted with dichloromethane.

-

The organic solvent is removed under reduced pressure to yield a red crystalline powder.

-

Recrystallization from a methanol solution affords single crystals of the final product.

Protocol 2: General Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on established methodologies for the palladium-catalyzed amination of aryl halides.[6][7]

Materials:

-